1-(5-chloropyridin-2-yl)thiourea
Overview
Description
1-(5-chloropyridin-2-yl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a thiourea group at the 2-position
Mechanism of Action
Target of Action
Related compounds have been found to interact with targets such as kallikrein and alpha-2 adrenergic receptor . These targets play crucial roles in various physiological processes, including blood pressure regulation and neurotransmission.
Biochemical Pathways
Related compounds have been found to influence pathways involving apoptosis and cell growth . These pathways are critical for regulating cell survival and proliferation.
Result of Action
Related compounds have been found to induce apoptosis and inhibit cell growth selectively in tumor cells . This suggests that (5-Chloro-pyridin-2-yl)-thiourea may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyridin-2-yl)thiourea typically involves the reaction of 5-chloro-2-aminopyridine with thiocyanate or isothiocyanate reagents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
5-Chloro-2-aminopyridine+Thiocyanate/Isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloropyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-chloropyridin-2-yl)thiourea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound has shown promise in the development of anticancer and antimicrobial agents. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in therapeutic research.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-pyridinyl)acetic acid
- 2-(5-Chloro-pyridin-2-yl)phenylamine
- (5-Chloro-pyridin-2-yl)-dimethyl-amine
Uniqueness
Compared to similar compounds, 1-(5-chloropyridin-2-yl)thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom on the pyridine ring also influences its electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5-chloropyridin-2-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGKERUDVFDIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428329 | |
Record name | (5-Chloro-pyridin-2-yl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31430-27-0 | |
Record name | (5-Chloro-pyridin-2-yl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-CHLOROPYRIDIN-2-YL)THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main reaction involving (5-Chloro-pyridin-2-yl)-thiourea described in the research?
A1: The research describes a novel thiazole synthesis utilizing the reaction of (5-Chloro-pyridin-2-yl)-thiourea with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, resulting in the formation of trisubstituted thiazoles [, ].
Q2: Is there any structural data available for the products of this reaction?
A2: Yes, the research includes an X-ray crystal structure of one specific product: 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole, obtained from the reaction of (5-Chloro-pyridin-2-yl)-thiourea with a specific phenacyl bromide derivative [, ]. This structural information confirms the proposed reaction mechanism and product structure.
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